molecular formula C31H64O3 B14508258 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane CAS No. 63167-19-1

1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane

Cat. No.: B14508258
CAS No.: 63167-19-1
M. Wt: 484.8 g/mol
InChI Key: DFNUMGBHJZGLHQ-UHFFFAOYSA-N
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Description

1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane typically involves the reaction of dodecane with 1,3-bis[(2-ethylhexyl)oxy]propan-2-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkages can be cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane has several scientific research applications, including:

    Chemistry: Used as a solvent or reagent in organic synthesis due to its unique structural properties.

    Biology: Investigated for its potential use in drug delivery systems, where its long alkyl chains can facilitate the transport of hydrophobic drugs.

    Medicine: Explored for its potential as a surfactant in pharmaceutical formulations, enhancing the solubility and bioavailability of poorly soluble drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers, due to its stability and compatibility with various polymers.

Mechanism of Action

The mechanism of action of 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane is primarily based on its ability to interact with hydrophobic and hydrophilic environments. The compound’s long alkyl chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity and enhancing the permeability of cell membranes. This property makes it a valuable candidate for drug delivery and other biomedical applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)hexane
  • 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)octane
  • 1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)decane

Uniqueness

1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane stands out due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong lipid bilayer interactions. This compound’s unique structure also provides greater stability and compatibility with a wide range of chemical environments, making it a versatile and valuable compound in various scientific and industrial applications.

Properties

CAS No.

63167-19-1

Molecular Formula

C31H64O3

Molecular Weight

484.8 g/mol

IUPAC Name

1-[1,3-bis(2-ethylhexoxy)propan-2-yloxy]dodecane

InChI

InChI=1S/C31H64O3/c1-6-11-14-15-16-17-18-19-20-21-24-34-31(27-32-25-29(9-4)22-12-7-2)28-33-26-30(10-5)23-13-8-3/h29-31H,6-28H2,1-5H3

InChI Key

DFNUMGBHJZGLHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(COCC(CC)CCCC)COCC(CC)CCCC

Origin of Product

United States

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